molecular formula C7H10N2O2 B1284345 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde CAS No. 558446-64-3

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B1284345
M. Wt: 154.17 g/mol
InChI Key: JHQSYDUBFCLNNC-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde” is an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a key component of many important biological molecules, including histidine and histamine .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 2-position .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

  • Synthesis of Imidazole Derivatives : A significant application involves the synthesis of various imidazole derivatives. For instance, a practical method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes via copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This process is notable for its functionality compatibility, use of inexpensive catalysts, high atom economy, and mild conditions (Li et al., 2015).

  • Building Blocks for Alkaloid Synthesis : Imidazole-2-carbaldehyde derivatives serve as crucial building blocks in synthesizing various 2-aminoimidazole alkaloids, such as oroidin, hymenidin, and ageladine A. This demonstrates their importance in the field of medicinal chemistry (Ando & Terashima, 2010).

  • Synthesis and Structural Studies of Imines and Bisimines : Imidazole-4-carbaldehydes are used in synthesizing new chiral and achiral imines and bisimines. These compounds have been studied for their structural properties and potential as ligands in complexation reactions, particularly with Cu(II) ions (Pařík & Chlupatý, 2014).

  • Development of Photoluminescent Materials : The synthesis of imidazole derivatives has led to the development of materials with potential photoluminescent properties. For example, the transformation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde into various zinc(II) mononuclear complexes has been studied for its effect on photoluminescence (Li et al., 2019).

  • Catalysis and Organic Synthesis : Imidazole-2-carbaldehyde derivatives have been employed in catalysis, notably in the synthesis of complex organic molecules. They have been used as ligands in half-sandwich rhodium and iridium complexes, demonstrating applications in catalytic reactions such as the Diels-Alder reaction (Becerra et al., 2013).

  • Corrosion Inhibition : Imidazole derivatives have been explored for their corrosion inhibition properties. Derivatives such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have shown significant efficiency in inhibiting corrosion on mild steel in acidic solutions (Prashanth et al., 2021).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the importance of imidazole derivatives in biology and medicine, it could be of interest for drug development or as a tool in chemical biology .

properties

IUPAC Name

1-(2-methoxyethyl)imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSYDUBFCLNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586200
Record name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

CAS RN

558446-64-3
Record name 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the imidazole (342 mg, 2.71 mmol) in THF (3.5 mL) was cooled to −78° C. under nitrogen and n-BuLi (2.5M in hexanes, 1.4 mL, 3.5 mmol) was added. The resulting bright yellow solution was stirred at 0° C. for 10 minutes, then DMF (0.5 mL, 6.5 mmol) was added. The reaction was stirred at room temperature for 45 minutes, then was quenched by the addition of saturated aqueous NH4Cl (5 mL). The layers were separated and the aqueous solution was extracted with CH2Cl2 (10 mL×2). The organic solution was dried (Na2SO4), filtered and concentrated under reduced pressure. Purification by flash column chromatography on silica (CH2Cl2/MeOH, 32:1) gave the aldehyde as a yellow liquid (1:1 with DMF, 254 mg, 1.12 mmol, 41%). 1H NMR (CDCl3) δ 3.30 (s, 3H), 3.66 (t, 2H, J=5.1 Hz), 4.58 (t, 2H, J=5.0 Hz), 7.26 (s, 1H), 7.27 (s, 1H), 9.80 (s, 1H).
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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